Bienvenue dans la boutique en ligne BenchChem!

JHW007 hydrochloride

Dopamine transporter Selectivity Binding affinity

JHW007 hydrochloride is the benztropine analog that uniquely antagonizes cocaine and methamphetamine without producing stimulant activity or maintaining self-administration. Unlike GBR12909 or N-methyl/allyl BZT analogs, JHW007 dose-dependently blocks cocaine-induced hyperactivity without stimulating locomotion. Its DAT Ki=25 nM and 53-fold selectivity over NET provide clean mechanistic signals. Choose JHW007 for preclinical antagonist programs requiring low abuse liability, validated cocaine blockade, and ligand-specific DAT conformational profiling. Research use only.

Molecular Formula C24H30ClF2NO
Molecular Weight 421.9 g/mol
Cat. No. B588582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJHW007 hydrochloride
Synonyms(3-endo)-3-[Bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane Hydrochloride;  endo-3-[Bis(4-fluorophenyl)methoxy]-8-butyl-8-Azabicyclo[3.2.1]octane Hydrochloride; 
Molecular FormulaC24H30ClF2NO
Molecular Weight421.9 g/mol
Structural Identifiers
SMILESCCCCN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl
InChIInChI=1S/C24H29F2NO.ClH/c1-2-3-14-27-21-12-13-22(27)16-23(15-21)28-24(17-4-8-19(25)9-5-17)18-6-10-20(26)11-7-18;/h4-11,21-24H,2-3,12-16H2,1H3;1H/t21-,22+,23?;
InChIKeyRHYMGBAYGRUKNZ-DHWZJIOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JHW007 Hydrochloride: A High-Affinity Atypical Dopamine Transporter Inhibitor for Cocaine Antagonism Research


JHW007 hydrochloride is an N-butyl-substituted benztropine analog that functions as a high-affinity dopamine transporter (DAT) inhibitor. Chemically designated as (3-endo)-3-[Bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane hydrochloride (CAS 202645-74-7), this compound exhibits a DAT Ki of 25 nM while demonstrating substantially lower affinity for norepinephrine and serotonin transporters (Ki = 1330 nM and 1730 nM, respectively) . Unlike classical DAT inhibitors such as cocaine, JHW007 is classified as an "atypical" DAT inhibitor due to its cocaine-antagonist properties and low abuse liability [1].

Why Generic DAT Inhibitors Cannot Substitute for JHW007 Hydrochloride in Cocaine Antagonism Studies


Standard DAT inhibitors such as cocaine and GBR12909 produce robust locomotor stimulation and maintain self-administration behavior, which precludes their use as cocaine-abuse pharmacotherapeutics [1]. In contrast, JHW007 exhibits a fundamentally different pharmacological profile: it fails to produce cocaine-like behavioral effects at any tested dose, does not maintain self-administration above vehicle levels, and functionally antagonizes the stimulant and reinforcing effects of both cocaine and methamphetamine [2]. Additionally, the N-methyl (AHN1-055) and N-allyl (AHN2-005) BZT analogs—close structural relatives of JHW007—demonstrate distinct behavioral profiles, with AHN1-055 actually maintaining self-administration behavior unlike JHW007 [3]. These qualitative differences in functional outcomes cannot be inferred from DAT binding affinity alone, making generic substitution scientifically invalid for research requiring cocaine-antagonist activity.

JHW007 Hydrochloride: Head-to-Head Quantitative Differentiation from Classical DAT Inhibitors and BZT Analogs


Transporter Selectivity Profile: JHW007 vs. Classical DAT Inhibitors

JHW007 exhibits substantially greater selectivity for the dopamine transporter (DAT) over norepinephrine (NET) and serotonin (SERT) transporters compared to cocaine. The Ki value for DAT is 25 nM, whereas Ki values for NET and SERT are 1330 nM and 1730 nM, respectively, yielding selectivity ratios of approximately 53-fold over NET and 69-fold over SERT . In comparison, cocaine demonstrates non-selective inhibition across all three monoamine transporters [1].

Dopamine transporter Selectivity Binding affinity Monoamine transporters

In Vivo DAT Occupancy Kinetics: 10-Fold Slower Association Rate than Cocaine

JHW007 exhibits markedly slower in vivo association kinetics at the dopamine transporter compared to cocaine, a property mechanistically linked to its atypical behavioral profile and lack of abuse liability [1]. The apparent association rate for JHW007 is 0.20 ± 0.02% occupancy/min, which is approximately 10-fold slower than the 2.04 ± 0.20% occupancy/min observed with cocaine [1]. Consequently, JHW007 requires approximately 270 minutes to achieve DAT occupancy levels comparable to those attained by cocaine at 30 minutes post-injection [2]. This kinetic difference is not shared by other BZT analogs such as AHN1-055 and AHN2-005, which exhibit distinct in vivo profiles [3].

DAT occupancy In vivo binding kinetics Cocaine antagonist Association rate

Functional Antagonism of Cocaine-Induced Locomotor Stimulation: JHW007 vs. GBR12909 and BZT Analogs

JHW007 dose-dependently (3-10 mg/kg) and fully antagonized the locomotor-stimulant effects of cocaine (5-60 mg/kg) in mice [1]. In stark contrast, the selective DAT inhibitor GBR12909 not only failed to antagonize cocaine's effects but actually stimulated locomotor activity itself and failed to block cocaine-induced stimulation [1]. Similarly, the N-methyl (AHN1-055) and N-allyl (AHN2-005) BZT analogs—close structural relatives of JHW007—also stimulated activity and failed to antagonize cocaine [1]. JHW007 further distinguished itself by blocking the locomotor-stimulant effects of GBR12909, demonstrating broad antagonism of DAT-mediated stimulation [2].

Cocaine antagonist Locomotor activity Behavioral pharmacology GBR12909

Low Abuse Liability: Self-Administration and Conditioned Place Preference Comparisons

JHW007 exhibits a fundamentally distinct abuse liability profile compared to cocaine and other DAT inhibitors. In intravenous self-administration studies, responding maintained by JHW007 was not above vehicle levels, whereas cocaine (0.032-1.0 mg/kg/inj) robustly maintained dose-dependent responding [1]. In contrast, the N-methyl BZT analog AHN1-055 maintained self-administration behavior (albeit at lower maximal rates than cocaine), highlighting intra-class differences [1]. In the conditioned place preference (CPP) paradigm, JHW007 did not produce place conditioning at any dose tested, yet effectively blocked cocaine-induced CPP [2]. Additionally, JHW007 dose-dependently (10-32 mg/kg) decreased cocaine self-administration by shifting the dose-effect curve downward [3].

Abuse liability Self-administration Conditioned place preference Reinforcement

JHW007 Hydrochloride: Validated Research Application Scenarios Based on Quantitative Differentiation


Cocaine Antagonism Studies Requiring Functional Blockade Without Intrinsic Stimulant Activity

JHW007 is uniquely suited for research protocols that require pharmacological antagonism of cocaine's behavioral effects. At 3-10 mg/kg (i.p.), JHW007 dose-dependently and fully antagonizes cocaine-induced locomotor stimulation (5-60 mg/kg) without producing stimulant activity itself [1]. This profile is not shared by GBR12909 or N-methyl/N-allyl BZT analogs, which stimulate activity and fail to antagonize cocaine [1]. Researchers investigating mechanisms of cocaine antagonism should prioritize JHW007 over these alternatives.

Stimulant Abuse Pharmacotherapy Development with Low Abuse Liability Requirements

JHW007 is the appropriate selection for preclinical development programs targeting stimulant abuse where low intrinsic abuse liability is mandated. JHW007 does not maintain intravenous self-administration above vehicle levels and fails to produce conditioned place preference, distinguishing it from cocaine and even from the structurally related AHN1-055, which maintains self-administration [2]. Furthermore, JHW007 dose-dependently (10-32 mg/kg) decreases cocaine self-administration and prevents amphetamine-induced behavioral sensitization and associated neuroplastic changes in the nucleus accumbens [3].

DAT Structure-Function Studies Requiring Conformational Bias Analysis

JHW007 serves as a validated tool for investigating ligand-specific DAT conformational states. Molecular dynamics simulations indicate that BZT analogs including JHW007 preferentially stabilize a cytoplasmic-facing DAT conformation, whereas cocaine stabilizes an extracellular-facing conformation [4]. This conformational bias correlates with the atypical behavioral profile of JHW007 and provides a structural framework for rational design of non-stimulant DAT inhibitors [4].

Selective DAT Inhibition with Minimal Off-Target NET/SERT Confounding

For experimental systems requiring selective DAT inhibition with minimal interference at NET and SERT, JHW007 offers a validated selectivity profile. With Ki values of 25 nM (DAT), 1330 nM (NET), and 1730 nM (SERT), JHW007 provides approximately 53-fold and 69-fold selectivity over NET and SERT, respectively . This contrasts with cocaine's non-selective inhibition across all three transporters , enabling cleaner mechanistic interpretation of DAT-specific pharmacological effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for JHW007 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.